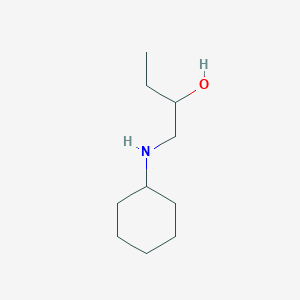
1-Cyclohexylamino-2-butanol
Overview
Description
1-Cyclohexylamino-2-butanol, or 1-CHAB, is an organic compound with a cyclohexyl group attached to an amino group and a butanol group. It is a colorless liquid with a strong odor, and is found in some industrial and laboratory applications. 1-CHAB is a versatile compound, with a range of applications in the synthesis of pharmaceuticals, plastics, and other products.
Scientific Research Applications
1-CHAB has a range of scientific research applications. It is used as a reagent in the synthesis of a variety of pharmaceuticals, including antibiotics and antifungals. It is also used as a solvent in the synthesis of plastics and other polymers materials. In addition, 1-CHAB is used in the synthesis of surfactants, which are used in a wide range of products, from cosmetics to detergents.
Mechanism Of Action
The mechanism of action of 1-CHAB is not fully understood. However, it is believed that the cyclohexyl group of 1-CHAB binds to active sites on enzymes, which in turn alters the structure and activity of the enzymes. This alteration of enzyme activity can lead to changes in the biochemical and physiological effects of the compound.
Biochemical And Physiological Effects
1-CHAB has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-microbial properties. It has also been shown to inhibit the growth of certain types of cancer cells. Additionally, 1-CHAB has been found to have an analgesic effect, and has been used in the treatment of pain.
Advantages And Limitations For Lab Experiments
The main advantage of 1-CHAB for lab experiments is its low cost and relative ease of synthesis. Additionally, it is a versatile compound that can be used in a variety of applications. However, 1-CHAB is volatile and has a strong odor, so it should be handled with care in the laboratory. It is also important to note that 1-CHAB is a hazardous compound, and should be handled with appropriate safety precautions.
Future Directions
1-CHAB has a range of potential future applications. It could be used as a solvent in the synthesis of new materials, such as plastics and other polymers. Additionally, it could be used in the synthesis of new pharmaceuticals and surfactants. Furthermore, its anti-inflammatory, anti-microbial, and analgesic properties could be explored further for potential therapeutic applications. Finally, its mechanism of action could be studied in greater detail to better understand its biochemical and physiological effects.
properties
IUPAC Name |
1-(cyclohexylamino)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-10(12)8-11-9-6-4-3-5-7-9/h9-12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHZCKZWBGOIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1CCCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexylamino-2-butanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

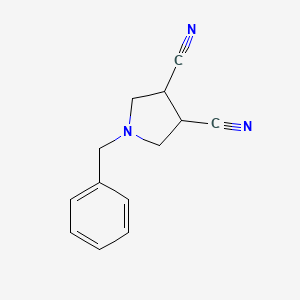
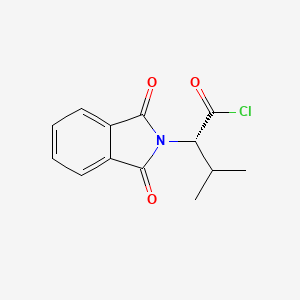
![1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6354526.png)
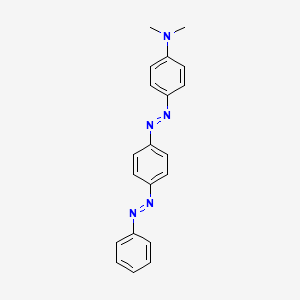
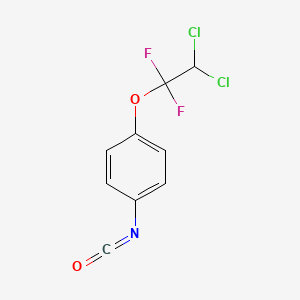
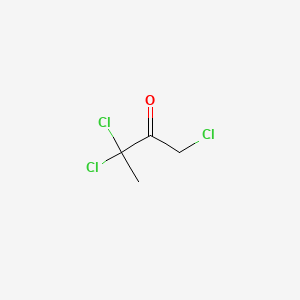
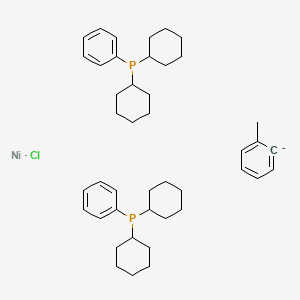
![Methyl 3-((4,4-dimethyl-2,6-dioxo(3,5-dioxanyl))diazenyl)-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B6354559.png)

![(R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6354574.png)
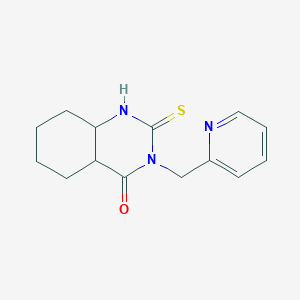
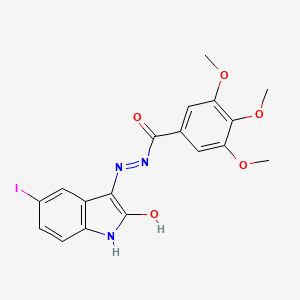
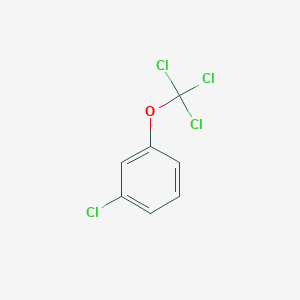
![tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6354608.png)